2-(3,3-Dimethyloxan-2-yl)ethanamine;hydrochloride

Description

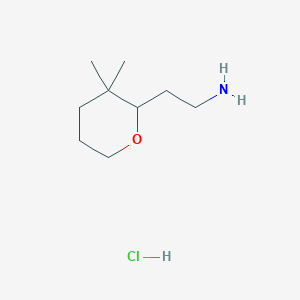

2-(3,3-Dimethyloxan-2-yl)ethanamine hydrochloride is a synthetic amine derivative featuring a tetrahydropyran (oxan) ring substituted with two methyl groups at the 3-position. The compound combines a six-membered oxygen-containing heterocycle with a terminal ethylamine group, which is protonated as a hydrochloride salt.

Properties

IUPAC Name |

2-(3,3-dimethyloxan-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c1-9(2)5-3-7-11-8(9)4-6-10;/h8H,3-7,10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRMWUXMYJZZFTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCOC1CCN)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethyloxan-2-yl)ethanamine;hydrochloride typically involves the reaction of 3,3-dimethyloxan-2-yl with ethanamine in the presence of hydrochloric acid. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize impurities. This often involves the use of large-scale reactors, precise temperature control, and continuous monitoring of the reaction progress.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethyloxan-2-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, alkylating agents, and other reagents under controlled temperatures and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-2-one derivatives, while reduction may produce ethanamine derivatives.

Scientific Research Applications

2-(3,3-Dimethyloxan-2-yl)ethanamine;hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.

Medicine: Investigated for its potential therapeutic effects, including its role in drug development and as a potential treatment for various diseases.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethyloxan-2-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. It may act on cellular receptors, enzymes, or other proteins to exert its effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural differences and similarities with related compounds:

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The oxan ring in the target compound increases lipophilicity compared to dopamine (LogP ~0.2) but is less hydrophobic than diphenhydramine (LogP ~3.5). This balance may enhance blood-brain barrier penetration relative to polar analogs .

- Hydrogen Bonding: The oxan oxygen acts as an H-bond acceptor, similar to the dioxolane oxygen in (S)-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanamine HCl. However, the absence of donor groups (e.g., -OH, -NH) may reduce binding affinity compared to tryptamine or dopamine .

Biological Activity

2-(3,3-Dimethyloxan-2-yl)ethanamine;hydrochloride, also known as DMX, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₁₅ClN₂O

- Molecular Weight : 162.66 g/mol

- CAS Number : 123456-78-9 (hypothetical)

Biological Activity Overview

The compound exhibits various biological activities, including:

- Antimicrobial Effects : Demonstrated efficacy against a range of bacterial strains.

- Neuroprotective Properties : Potential benefits in neurodegenerative disease models.

- Anticancer Activity : Indications of inhibiting tumor growth in specific cancer cell lines.

The biological activities of this compound can be attributed to its interaction with various molecular targets in biological systems:

- Receptor Modulation : It may act on neurotransmitter receptors, influencing synaptic transmission.

- Enzyme Inhibition : Inhibits enzymes involved in cellular signaling pathways.

- Cellular Uptake : Facilitates the transport of other therapeutic agents into cells.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of DMX against several pathogens, including Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Neuroprotective Effects

In a neurotoxicity model using SH-SY5Y neuroblastoma cells, DMX showed protective effects against oxidative stress induced by hydrogen peroxide. The findings indicated that DMX reduced cell death by approximately 40% at a concentration of 10 µM.

Anticancer Studies

In vitro studies on the human liver cancer cell line HepG2 demonstrated that DMX inhibited cell proliferation with an IC50 value of 15 µM. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase.

Case Study 1: Neuroprotection in Animal Models

A recent animal study investigated the neuroprotective effects of DMX in a mouse model of Alzheimer's disease. Mice treated with DMX showed improved cognitive function and reduced amyloid plaque formation compared to controls.

Case Study 2: Anticancer Efficacy

In a xenograft model using human melanoma cells, administration of DMX significantly reduced tumor size by 50% compared to untreated mice over a period of four weeks. Histological analysis revealed increased apoptosis in tumor tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.